molecular formula C10H9F3O B165818 3',5'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 132719-10-9

3',5'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No.: B165818
CAS No.: 132719-10-9
M. Wt: 202.17 g/mol
InChI Key: SOGZINXNLJBXMX-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-2,2,2-trifluoroacetophenone is a chemical compound belonging to the class of aryl ketones. It is characterized by the presence of trifluoromethyl and dimethyl groups attached to an acetophenone core. The molecular formula of this compound is C10H9F3O, and it has a molecular weight of 202.17 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with trifluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The Grignard reagent formed from 3,5-dimethylbromobenzene reacts with trifluoroacetyl chloride to yield the desired product .

Industrial Production Methods: Industrial production of 3’,5’-Dimethyl-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. As an organocatalyst, it facilitates the oxidation of tertiary amines and azines by stabilizing the transition state and lowering the activation energy required for the reaction. The trifluoromethyl group enhances the compound’s reactivity and selectivity in these catalytic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGZINXNLJBXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374440
Record name 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
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Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132719-10-9
Record name 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132719-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132719-10-9
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